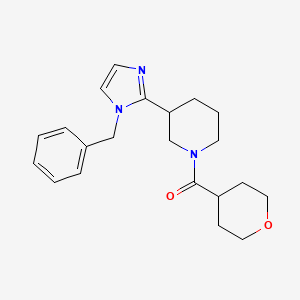

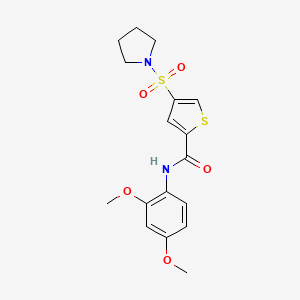

isonicotinaldehyde 9H-fluoren-9-ylidenehydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isonicotinaldehyde 9H-fluoren-9-ylidenehydrazone is a compound of interest due to its potential applications in materials science, particularly in creating organic semiconductors and light-emitting diodes (LEDs). The interest in fluorene derivatives stems from their excellent electronic properties, stability, and ability to undergo various chemical modifications.

Synthesis Analysis

The synthesis of fluorene derivatives involves several key strategies, including aldehyde/ketone-catalyzed C-alkylation, palladium-catalyzed cyclocarbonylation, and aryne annulation. These methods provide pathways to synthesize 9-monoalkylated fluorenes and fluoren-9-ones with high selectivity and yields, offering a foundation for synthesizing compounds like this compound (Chen et al., 2017); (Campo & Larock, 2002); (Worlikar & Larock, 2009).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including this compound, is characterized by the fluorene core, which offers high photostability and charge transport properties. Studies on similar compounds, such as ambipolar fluoren-9-ylidene malononitrile derivatives, provide insights into the structure-activity relationships, highlighting the significance of substitution patterns on the electronic and optical properties (Estrada & Neckers, 2009).

Chemical Reactions and Properties

Fluorene derivatives participate in a variety of chemical reactions, including N-heterocyclic carbene-catalyzed olefination and nucleophilic addition, demonstrating their versatility in organic synthesis. These reactions allow for the functionalization of the fluorene core, essential for tailoring the properties of derivatives like this compound for specific applications (Ma et al., 2021).

科学的研究の応用

Synthetic Chemistry and Materials Science

Rotamers Reactivity and Oxidation Studies Rotational isomers of fluorene derivatives demonstrate significant differences in reactivity due to steric hindrances. The study of the reactivities of rotamers provides insights into the oxidation processes of these compounds, which are critical for understanding their potential applications in synthetic organic chemistry and materials science (OkiMichinori & SaitoRyo, 1981).

Green Synthesis Methods Innovative green synthesis methods have been developed for the alkylation of fluorenes, providing a more environmentally friendly approach to creating 9-monoalkylated fluorenes. These methods exhibit high selectivity and broad substrate tolerance, which are advantageous for the synthesis of functionalized fluorenes for use in polymer science and materials chemistry (Jianhui Chen et al., 2017).

Biological Applications

Selective Detection of Metal Ions Fluorene-based Schiff base compounds have been developed for the selective detection of Cr3+ and Al3+ ions. These compounds exhibit significant fluorescence enhancement upon binding to these ions, making them potential candidates for applications in environmental monitoring and bioimaging (M. Tajbakhsh et al., 2018).

Antimycobacterial Activity Some fluorene derivatives have shown promising antimycobacterial activity, suggesting potential applications in the development of new antituberculosis drugs. These compounds, including isonicotinoyl hydrazones, exhibit in vivo activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (D. Sriram et al., 2005).

Fluorescence Imaging and Sensing

Fluorescence Imaging of Formaldehyde in Living Cells A general reaction-based trigger utilizing 2-aza-Cope reactivity for the detection of formaldehyde has been developed. This strategy enables the creation of fluorescent probes for FA, with potential applications in biological imaging and studying formaldehyde's role in physiological and pathological processes (Kevin J. Bruemmer et al., 2017).

Drug Release and Activation Strategy A novel strategy for drug release and activation involves the light-induced disruption of an acyl hydrazone link, showcasing a proof-of-concept with isoniazid. This approach, employing a ruthenium(II) metal complex, offers a new method for controlled drug delivery and activation, with potential applications in targeted therapy and pharmacology (Edinaira Nunes et al., 2020).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-N-[(E)-pyridin-4-ylmethylideneamino]fluoren-9-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)19(17)22-21-13-14-9-11-20-12-10-14/h1-13H/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDYVFRMJVHIP-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)